molecular formula C12H15BrO3 B1388225 Ethyl 3-bromo-4-propoxybenzoate CAS No. 860695-33-6

Ethyl 3-bromo-4-propoxybenzoate

Cat. No.: B1388225
CAS No.: 860695-33-6
M. Wt: 287.15 g/mol
InChI Key: VHTNBIBZYMEAQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-bromo-4-propoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom at the third position and a propoxy group at the fourth position on the benzene ring, with an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-bromo-4-propoxybenzoate typically involves the bromination of 4-propoxybenzoic acid followed by esterification. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The esterification step involves reacting the brominated product with ethanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-4-propoxybenzoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The propoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

Major Products Formed

    Substitution: Formation of azido, thiocyano, or alkoxy derivatives.

    Reduction: Formation of ethyl 4-propoxybenzoate.

    Oxidation: Formation of 3-bromo-4-propoxybenzoic acid.

Scientific Research Applications

Ethyl 3-bromo-4-propoxybenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a building block for compounds with potential therapeutic effects.

    Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: It is employed in the study of enzyme interactions and receptor binding due to its structural features.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-4-propoxybenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and propoxy group can influence the compound’s binding affinity and selectivity towards its molecular targets .

Comparison with Similar Compounds

Ethyl 3-bromo-4-propoxybenzoate can be compared with other similar compounds such as:

    Ethyl 3-bromo-4-methoxybenzoate: Similar structure but with a methoxy group instead of a propoxy group.

    Ethyl 3-chloro-4-propoxybenzoate: Similar structure but with a chlorine atom instead of a bromine atom.

    Ethyl 3-bromo-4-ethoxybenzoate: Similar structure but with an ethoxy group instead of a propoxy group.

These compounds share similar reactivity patterns but may differ in their physical properties and specific applications due to the variations in their substituents.

Properties

IUPAC Name

ethyl 3-bromo-4-propoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO3/c1-3-7-16-11-6-5-9(8-10(11)13)12(14)15-4-2/h5-6,8H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHTNBIBZYMEAQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=O)OCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00662389
Record name Ethyl 3-bromo-4-propoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860695-33-6
Record name Ethyl 3-bromo-4-propoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-bromo-4-propoxybenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-bromo-4-propoxybenzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-bromo-4-propoxybenzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-bromo-4-propoxybenzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-bromo-4-propoxybenzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-bromo-4-propoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.